

Application Notes and Protocols for Ethyl 8-Quinolinecarboxylate as a Bidentate Ligand

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Compound of Interest

Compound Name: Ethyl 8-quinolinecarboxylate

Cat. No.: B1329917

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Introduction

Ethyl 8-quinolinecarboxylate is a versatile bidentate ligand with significant potential in coordination chemistry, catalysis, and medicinal chemistry. As a derivative of 8-quinolinecarboxylic acid, it possesses a nitrogen atom within the quinoline ring and a carbonyl oxygen from the ester group, both of which can coordinate to a central metal ion to form stable chelate rings. This N,O-coordination motif is crucial for the diverse applications of its metal complexes, which are explored in these application notes. While direct literature on **Ethyl 8-quinolinecarboxylate** is limited, extensive research on analogous quinoline-based ligands, such as 8-hydroxyquinoline and quinoline-2-carboxylic acid, provides a strong foundation for predicting its properties and applications.

Key Applications

The metal complexes of **Ethyl 8-quinolinecarboxylate** are anticipated to exhibit a range of valuable properties, making them promising candidates for various applications:

- **Antimicrobial Agents:** Quinoline derivatives and their metal complexes are well-documented for their potent activity against a broad spectrum of bacteria and fungi. The chelation of a metal ion to the **Ethyl 8-quinolinecarboxylate** ligand is expected to enhance its antimicrobial efficacy.

- **Anticancer Agents:** Metal complexes involving quinoline scaffolds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve DNA interaction, induction of apoptosis, and inhibition of key cellular enzymes.
- **Catalysis:** The coordinated metal center in **Ethyl 8-quinolinecarboxylate** complexes can serve as a Lewis acid catalyst in a variety of organic transformations. These may include oxidation, reduction, and carbon-carbon bond-forming reactions.
- **Luminescent Materials:** Metal complexes of quinoline derivatives are known for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Data Presentation

Due to the limited availability of specific quantitative data for **Ethyl 8-quinolinecarboxylate** complexes, the following tables present data for closely related and well-studied quinoline-based ligands for comparative purposes.

Table 1: Antimicrobial Activity of Related Quinoline-Based Metal Complexes

Compound/Complex	Organism	Zone of Inhibition (mm)	Reference
8-Hydroxyquinoline	S. aureus	20	[1]
Co(II)-8-Hydroxyquinoline	S. aureus	25	[1]
Ni(II)-8-Hydroxyquinoline	S. aureus	22	[1]
Cu(II)-8-Hydroxyquinoline	S. aureus	28	[1]
8-Hydroxyquinoline	E. coli	18	[1]
Co(II)-8-Hydroxyquinoline	E. coli	23	[1]
Ni(II)-8-Hydroxyquinoline	E. coli	20	[1]
Cu(II)-8-Hydroxyquinoline	E. coli	26	[1]
8-Hydroxyquinoline	C. albicans	15	[1]
Co(II)-8-Hydroxyquinoline	C. albicans	20	[1]
Ni(II)-8-Hydroxyquinoline	C. albicans	18	[1]
Cu(II)-8-Hydroxyquinoline	C. albicans	24	[1]

Table 2: Crystallographic Data for a Related Dichloro-Derivative

Parameter	Ethyl 3,7-dichloroquinoline-8-carboxylate
Formula	C ₁₂ H ₉ Cl ₂ NO ₂
Molecular Weight	270.10
Crystal System	Tetragonal
Space Group	P-1
a (Å)	25.4806 (3)
c (Å)	7.3497 (2)
V (Å ³)	4771.87 (15)
Reference	[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-Quinolinecarboxylate

This protocol is based on the general principle of Fischer esterification of the parent carboxylic acid.

Materials:

- 8-Quinolinecarboxylic acid
- Absolute Ethanol
- Concentrated Sulfuric Acid
- Sodium Bicarbonate (saturated aqueous solution)
- Anhydrous Magnesium Sulfate
- Diethyl Ether
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 8-quinolinecarboxylic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 8-quinolinecarboxylate**.
- Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Synthesis of Metal(II) Complexes with Ethyl 8-Quinolinecarboxylate

This is a general procedure adaptable for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

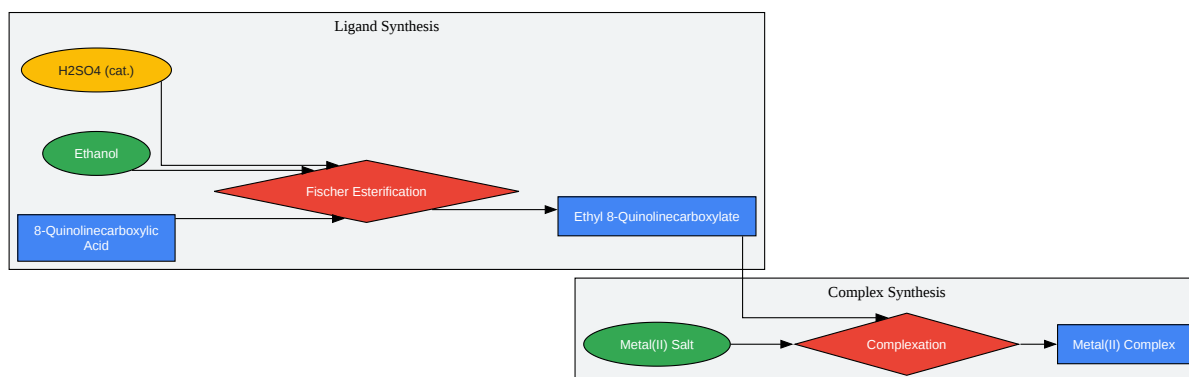
Materials:

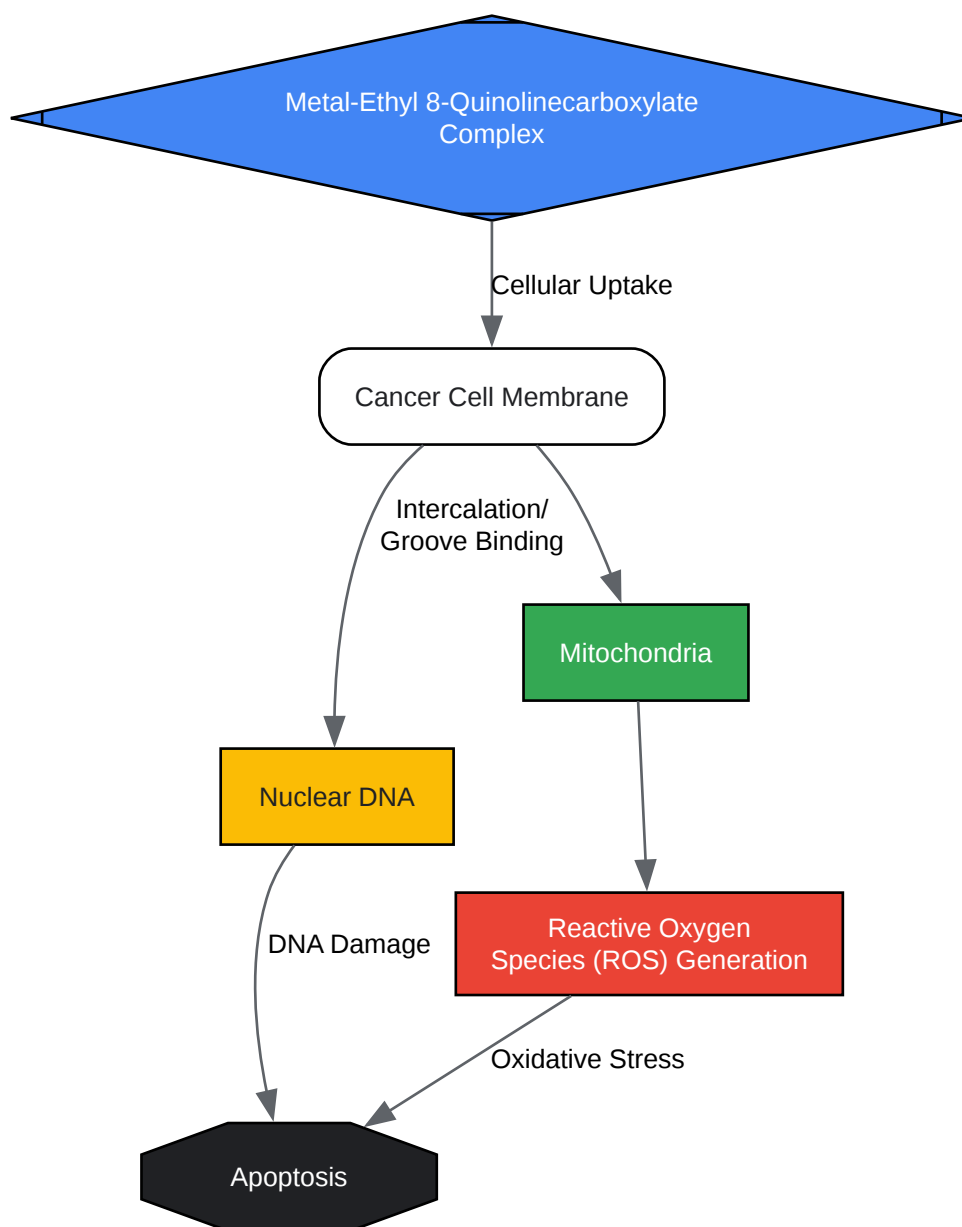
- **Ethyl 8-quinolinecarboxylate**
- Metal(II) salt (e.g., $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$, ZnCl_2)
- Ethanol or Methanol
- Standard laboratory glassware

Procedure:

- Dissolve **Ethyl 8-quinolinecarboxylate** (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
- In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol.
- Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the ligand.
- Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of a non-coordinating base (e.g., triethylamine), if necessary.
- Reflux the reaction mixture for 2-4 hours. A colored precipitate of the metal complex may form.
- Allow the mixture to cool to room temperature.
- Collect the complex by filtration, wash it thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials.
- Dry the final product in a vacuum oven at 60 °C.

Mandatory Visualizations





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References

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